1,7-Dichlorooctamethyltetrasiloxane

Description

The exact mass of the compound 1,7-Dichlorooctamethyltetrasiloxane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,7-Dichlorooctamethyltetrasiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-Dichlorooctamethyltetrasiloxane including the price, delivery time, and more detailed information at info@benchchem.com.

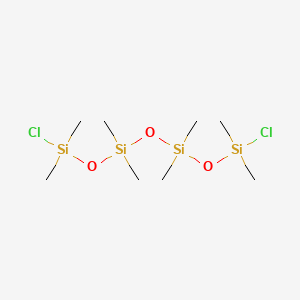

Structure

3D Structure

Properties

IUPAC Name |

chloro-[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24Cl2O3Si4/c1-14(2,9)11-16(5,6)13-17(7,8)12-15(3,4)10/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRAUGIQJXURFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(O[Si](C)(C)O[Si](C)(C)Cl)O[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24Cl2O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062449 | |

| Record name | Tetrasiloxane, 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Aldrich MSDS] | |

| Record name | 1,7-Dichlorooctamethyltetrasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2474-02-4 | |

| Record name | 1,7-Dichlorooctamethyltetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2474-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dichlorooctamethyltetrasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002474024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasiloxane, 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrasiloxane, 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,7-Dichlorooctamethyltetrasiloxane (CAS No. 2474-02-4)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Versatile Siloxane Building Block

1,7-Dichlorooctamethyltetrasiloxane is a bifunctional organosilicon compound that serves as a versatile building block in polymer chemistry and materials science. Its unique structure, featuring a flexible siloxane backbone terminated by reactive chlorosilyl groups, allows for its incorporation into a wide array of molecular architectures. This guide provides an in-depth exploration of its synthesis, reactivity, and applications, with a particular focus on its potential in the realm of drug development. By understanding the fundamental principles governing its behavior, researchers can unlock its full potential in creating novel materials with tailored properties.

Section 1: Physicochemical Properties and Structural Elucidation

1,7-Dichlorooctamethyltetrasiloxane is a colorless liquid with a molecular formula of C8H24Cl2O3Si4 and a molecular weight of 351.52 g/mol .[1][2] Its structure consists of a linear tetrasiloxane backbone with methyl groups attached to each silicon atom and terminal chlorine atoms.

Table 1: Physicochemical Properties of 1,7-Dichlorooctamethyltetrasiloxane

| Property | Value | Reference(s) |

| CAS Number | 2474-02-4 | [1] |

| Molecular Formula | C8H24Cl2O3Si4 | [1][2] |

| Molecular Weight | 351.52 g/mol | [1][2] |

| Appearance | Colorless clear liquid | [1] |

| Density | 1.011 - 1.017 g/mL at 25 °C | [2] |

| Boiling Point | 222 °C (lit.) | [2] |

| Melting Point | -62 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.405 (lit.) | [2] |

| Flash Point | 87 - 87.8 °C | [2] |

Spectroscopic Characterization

The identity and purity of 1,7-Dichlorooctamethyltetrasiloxane are routinely confirmed using a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule. The methyl protons attached to the silicon atoms will appear as a singlet in the upfield region, typically around 0.1-0.4 ppm, characteristic of Si-CH₃ groups.[3][4] The integration of this peak corresponds to the 24 protons of the eight methyl groups.

-

¹³C NMR: The carbon NMR spectrum will similarly show a single resonance for the methyl carbons, typically in the range of 1-5 ppm.[1]

-

²⁹Si NMR: Silicon-29 NMR spectroscopy provides valuable information about the silicon environment. For 1,7-Dichlorooctamethyltetrasiloxane, two distinct signals are expected: one for the terminal silicon atoms bonded to chlorine and another for the internal silicon atoms of the siloxane chain.[5]

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M+) may be observed, though it can be weak due to the lability of the Si-Cl and Si-O bonds.[1][6] Common fragmentation pathways for linear siloxanes involve the loss of methyl groups (M-15) and cleavage of the siloxane backbone, leading to a series of characteristic ions.[6][7][8][9] The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.[10]

The IR spectrum of 1,7-Dichlorooctamethyltetrasiloxane will be dominated by strong absorptions corresponding to the siloxane backbone. Key vibrational modes include:

-

Si-O-Si asymmetric stretching: A broad and intense band around 1000-1100 cm⁻¹.

-

Si-CH₃ rocking and symmetric deformation: Bands around 800 cm⁻¹ and 1260 cm⁻¹, respectively.

-

C-H stretching of methyl groups: Around 2960 cm⁻¹.

-

Si-Cl stretching: Typically observed in the 450-600 cm⁻¹ region.[1]

Section 2: Synthesis and Handling

Synthesis Methodology

The synthesis of α,ω-dichlorooligosiloxanes like 1,7-Dichlorooctamethyltetrasiloxane is typically achieved through an equilibration reaction or a controlled condensation reaction. A common laboratory-scale synthesis involves the reaction of a disiloxanediol salt with a dichlorosilane.

A plausible synthetic route is the reaction of 1,5-disodiumoxyhexamethyltrisiloxane with an excess of dichlorodimethylsilane.[11] This approach allows for the controlled formation of the linear tetrasiloxane.

Caption: General synthetic scheme for 1,7-Dichlorooctamethyltetrasiloxane.

Experimental Protocol: Synthesis of α,ω-Dichlorooligosiloxanes (General Procedure)

-

Materials:

-

1,5-Disodiumoxyhexamethyltrisiloxane

-

Dichlorodimethylsilane

-

Anhydrous non-polar solvent (e.g., toluene, hexane)

-

Anhydrous pyridine (optional, as an HCl scavenger)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,5-disodiumoxyhexamethyltrisiloxane in the anhydrous solvent.[11]

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of excess dichlorodimethylsilane in the same solvent via the dropping funnel with vigorous stirring.[11] The use of excess dichlorodimethylsilane helps to minimize the formation of higher molecular weight polymers.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

The reaction progress can be monitored by techniques such as Gas Chromatography (GC).

-

Upon completion, the precipitated sodium chloride is removed by filtration under an inert atmosphere.

-

The solvent and excess dichlorodimethylsilane are removed from the filtrate by distillation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure 1,7-Dichlorooctamethyltetrasiloxane.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Chlorosilanes are highly sensitive to moisture, which can lead to hydrolysis and the formation of silanols and siloxanes, hence the need for an inert atmosphere and anhydrous conditions.[12]

-

Excess Dichlorodimethylsilane: Using an excess of the dichlorosilane reagent drives the reaction towards the formation of the desired dichlorinated product and minimizes the formation of longer-chain polymers.

-

Low Temperature: The initial cooling of the reaction mixture helps to control the exothermicity of the reaction.

Safety and Handling

1,7-Dichlorooctamethyltetrasiloxane is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It is also a toxic inhalation hazard, as it can release hydrogen chloride (HCl) gas upon contact with moisture.[1]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols, amines, and strong bases.

-

Spill and Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills, as this will generate HCl gas.

Section 3: Reactivity and Mechanistic Pathways

The reactivity of 1,7-Dichlorooctamethyltetrasiloxane is dominated by the two terminal silicon-chlorine bonds. The Si-Cl bond is highly susceptible to nucleophilic attack due to the electropositive nature of the silicon atom and the good leaving group ability of the chloride ion.

Caption: General nucleophilic substitution reaction of 1,7-Dichlorooctamethyltetrasiloxane.

Hydrolysis

In the presence of water, 1,7-Dichlorooctamethyltetrasiloxane readily undergoes hydrolysis to form the corresponding disilanol, 1,7-dihydroxyoctamethyltetrasiloxane, and hydrogen chloride.[10] This reaction is typically fast and exothermic. The resulting silanols can then undergo self-condensation to form longer polysiloxane chains or cyclic species. The kinetics of hydrolysis are highly dependent on factors such as pH, temperature, and the presence of catalysts.[13][14][15][16]

Reactions with Nucleophiles

The Si-Cl bonds react with a wide range of nucleophiles, making this compound an excellent precursor for functionalized siloxanes and block copolymers.

-

Aminolysis: Primary and secondary amines react readily with the Si-Cl bond to form silicon-nitrogen bonds. The reaction with a primary amine proceeds via a nucleophilic attack of the amine on the silicon atom, followed by the elimination of HCl.[8] The HCl generated will react with another equivalent of the amine to form an ammonium salt, so a base is often added to neutralize the acid and drive the reaction to completion.

Caption: Simplified mechanism of aminolysis of a chlorosilane.

-

Reaction with Thiols: While the Si-Cl bond can react with thiols, the reaction is generally less facile than with amines or alcohols. Catalysts may be required to promote the formation of the Si-S bond.[17][18]

-

Polycondensation Reactions: The bifunctional nature of 1,7-Dichlorooctamethyltetrasiloxane makes it an ideal monomer for polycondensation reactions. For example, reaction with a diamine will lead to the formation of a polysiloxane-polyurea or -polyamide copolymer. Similarly, reaction with a diol will yield a polysiloxane-polyether. These reactions are fundamental to the synthesis of various block copolymers with tailored properties.[1][19]

Section 4: Applications in Drug Development and Materials Science

The unique properties of the polysiloxane backbone, such as high flexibility, low glass transition temperature, thermal stability, and biocompatibility, make 1,7-Dichlorooctamethyltetrasiloxane a valuable precursor for materials with biomedical applications.

Synthesis of Block Copolymers for Biomedical Applications

By reacting 1,7-Dichlorooctamethyltetrasiloxane with other difunctional monomers, a variety of block copolymers can be synthesized.[19] For instance, reaction with a polyethylene glycol (PEG) diol can produce an amphiphilic polysiloxane-polyether block copolymer. Such copolymers can self-assemble in aqueous solutions to form micelles or vesicles, which can be used as nanocarriers for drug delivery. The hydrophobic polysiloxane core can encapsulate poorly water-soluble drugs, while the hydrophilic PEG shell provides steric stabilization and prolongs circulation time in the body.

Crosslinker for Drug Delivery Vehicles

The two reactive chlorosilyl ends allow this molecule to act as a crosslinker in the formation of hydrogels and other polymeric networks for controlled drug release.[15][20] By controlling the crosslinking density, the mechanical properties and drug diffusion rates of the resulting material can be fine-tuned.

Linker for Bioconjugation (Potential Application)

While direct use of 1,7-Dichlorooctamethyltetrasiloxane as a linker in bioconjugation, such as in Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), is not widely documented, its derivatives hold significant potential.[11][18][21][22][23][24][25][26] The terminal chlorine atoms can be substituted with other functional groups, such as amines or thiols, which can then be used for conjugation to biomolecules. The flexible and hydrophobic nature of the siloxane chain could influence the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate.[22][25][26]

Caption: Conceptual workflow for the use of a 1,7-Dichlorooctamethyltetrasiloxane derivative in bioconjugation.

Conclusion: A Building Block with Untapped Potential

1,7-Dichlorooctamethyltetrasiloxane is a valuable and reactive intermediate in silicone chemistry. Its well-defined structure and bifunctionality provide a reliable platform for the synthesis of a diverse range of materials. While its primary applications have been in materials science, its potential in the more specialized field of drug development is beginning to be explored. As researchers continue to seek novel linkers and polymer architectures for advanced drug delivery systems and bioconjugates, the unique properties of the siloxane backbone offered by precursors like 1,7-Dichlorooctamethyltetrasiloxane are likely to garner increasing interest. A thorough understanding of its synthesis, handling, and reactivity is paramount for any scientist looking to innovate in this exciting and rapidly evolving field.

References

-

PubChem. (n.d.). 1,7-Dichlorooctamethyltetrasiloxane. Retrieved from [Link]

-

LookChem. (n.d.). 1,7-Dichlorooctamethyltetrasiloxane. Retrieved from [Link]

-

Semantic Scholar. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Retrieved from [Link]

-

Ducom, G., Laubie, B., Ohannessian, A., Chottier, C., Germain, P., & Chatain, V. (2013). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. Water Science and Technology, 68(5), 1083–1089. Retrieved from [Link]

- Google Patents. (n.d.). Linkers for antibody drug conjugates.

-

Royal Society of Chemistry. (n.d.). Multifunctional thiols from the highly selective reaction of mercaptoalcohols with chlorosilanes. Chemical Communications. Retrieved from [Link]

-

SciSpace. (n.d.). The reactivity of dichloromethane toward amines. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2004). Synthesis and Characterization of Block Copolymers Using Polysiloxane Based Macroazoinitiator. Turkish Journal of Chemistry, 28(5), 557-567. Retrieved from [Link]

-

IWA Publishing. (2015). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. Retrieved from [Link]

- Google Patents. (n.d.). Hydrophilic linkers for antibody drug conjugates.

-

eScholarship. (n.d.). Design, Synthesis, and Characterization of Next-Generation Polysiloxanes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks. Polymers (Basel). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Theoretical Analysis of Hydrolysis of Polydimethylsiloxane (PDMS). Journal of Biomaterials Science, Polymer Edition. Retrieved from [Link]

-

Patent Docs. (2019). Guest Post — Antibody-Drug Conjugates: Further Patents on Linkers. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Doria. (n.d.). Degradation studies on polydimethylsiloxane. Retrieved from [Link]

-

LCGC. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Retrieved from [Link]

-

PubChem. (n.d.). Compounds, linker-drugs and ligand-drug conjugates - Patent US-10233212-B2. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Characterization of ABA-Type Triblock Copolymers Using Novel Bifunctional PS, PMMA, and PCL Macroinitiators Bearing p-xylene-bis(2-mercaptoethyloxy) Core. Polymers. Retrieved from [Link]

-

Pascal-Man. (n.d.). Si NMR Some Practical Aspects. Retrieved from [http://www.pascal-man.com/navigation/faq-pdf/NMR/Si-NMR practical aspects.pdf]([Link] practical aspects.pdf)

-

ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on.... Retrieved from [Link]

-

EPO. (2015). Branched drug-linker conjugates for the coupling to biological targeting molecules - Patent 2913064. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Polymer Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Chemical characterization and formation of secondary organosiloxane aerosol (SOSiA) from OH oxidation of decamethylcyclopentasiloxane. Environmental Science: Atmospheres. Retrieved from [Link]

-

YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Block Copolymers Using Polysiloxane Based Macroazoinitiator. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 1H NMR: How Many Signals?. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. acdlabs.com [acdlabs.com]

- 5. pascal-man.com [pascal-man.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Theoretical analysis of hydrolysis of polydimethylsiloxane (PDMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2018218004A1 - Linkers for antibody drug conjugates - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scientificspectator.com [scientificspectator.com]

- 14. doria.fi [doria.fi]

- 15. Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. WO2019094395A2 - Hydrophilic linkers for antibody drug conjugates - Google Patents [patents.google.com]

- 18. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 19. Synthesis and Characterization of ABA-Type Triblock Copolymers Using Novel Bifunctional PS, PMMA, and PCL Macroinitiators Bearing p-xylene-bis(2-mercaptoethyloxy) Core [mdpi.com]

- 20. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 22. patentdocs.org [patentdocs.org]

- 23. Compounds, linker-drugs and ligand-drug conjugates - Patent US-10233212-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. biochempeg.com [biochempeg.com]

- 25. researchgate.net [researchgate.net]

- 26. Branched drug-linker conjugates for the coupling to biological targeting molecules - Patent 2913064 [data.epo.org]

physical properties of 1,7-Dichlorooctamethyltetrasiloxane

An In-depth Technical Guide to the Physical Properties of 1,7-Dichlorooctamethyltetrasiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Core Intermediate

1,7-Dichlorooctamethyltetrasiloxane is a distinct organosilicon compound, fundamentally a linear siloxane chain terminated by reactive chlorine atoms. Its unique structure, featuring a flexible inorganic siloxane backbone (Si-O-Si) and functional chloro-dimethylsilyl terminal groups, establishes it as a critical bifunctional intermediate in silicone polymer chemistry.[1] This guide provides a detailed examination of its core physical properties, reactivity, and the experimental methodologies essential for its accurate characterization, offering field-proven insights for its application in advanced material synthesis.

Molecular Architecture and Core Physical Characteristics

The compound's formal IUPAC name is chloro-[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane.[2][3] Its linear formula is represented as Cl[Si(CH₃)₂O]₃Si(CH₃)₂Cl. This structure is foundational to its physical behavior and reactivity profile.

Caption: Workflow for physical property determination.

Core Applications and Industrial Significance

The primary application of 1,7-Dichlorooctamethyltetrasiloxane is as a monomer or chain extender in the synthesis of polysiloxanes. [1]Its difunctional nature allows for controlled polymerization reactions, leading to the creation of:

-

Siloxane Block Copolymers: By reacting with other difunctional monomers (e.g., organic polymers with terminal hydroxyl groups), it can be incorporated to create copolymers with tailored properties, such as thermal stability, flexibility, and hydrophobicity. [4]* Specialty Silicone Fluids and Elastomers: Its defined chain length is useful for producing silicones with specific viscosities and performance characteristics.

Safety and Hazard Management

As a member of the chlorosilane chemical class, 1,7-Dichlorooctamethyltetrasiloxane is classified as a hazardous substance. [2][5]

-

GHS Classification: The compound is classified as Skin Corrosion/Irritation, Category 1B. The primary hazard statement is H314: "Causes severe skin burns and eye damage". [2][6]* Reactivity Hazards: Vigorous reaction with water produces toxic and corrosive HCl gas. [7][8]This also presents a fire hazard, as the reaction is exothermic.

-

Personal Protective Equipment (PPE): Due to its corrosive nature, stringent PPE is mandatory. This includes:

-

Eye/Face Protection: Tightly fitting safety goggles and a face shield. [6] * Skin Protection: Chemical-impermeable gloves and fire/flame-resistant clothing. [6] * Respiratory Protection: Use in a well-ventilated area is crucial. If exposure limits may be exceeded, a full-face respirator with appropriate cartridges (e.g., type ABEK) is required. [6]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as water and bases. [6]Containers are typically packaged under a nitrogen atmosphere. [1]

-

References

-

LookChem. (n.d.). 1,7-Dichlorooctamethyltetrasiloxane. Retrieved from [Link]

-

Gelest, Inc. (n.d.). 1,7-DICHLOROOCTAMETHYLTETRASILOXANE, 92%. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 1,7-DICHLOROOCTAMETHYLTETRASILOXANE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,7-Dichlorooctamethyltetrasiloxane. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Chlorosilane. Retrieved from [Link]

- Google Patents. (n.d.). US4238402A - Reactions of chlorosilanes and methoxysilanes with chlorosiloxanes, methoxysiloxanes and siloxanes.

-

Global Silicones Council. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]

Sources

- 1. 1,7-DICHLOROOCTAMETHYLTETRASILOXANE, 92% - Gelest, Inc. [gelest.com]

- 2. 1,7-Dichlorooctamethyltetrasiloxane | C8H24Cl2O3Si4 | CID 75584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. US4238402A - Reactions of chlorosilanes and methoxysilanes with chlorosiloxanes, methoxysiloxanes and siloxanes - Google Patents [patents.google.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. echemi.com [echemi.com]

- 7. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. globalsilicones.org [globalsilicones.org]

An In-depth Technical Guide to the Structural Elucidation of 1,7-Dichlorooctamethyltetrasiloxane

Abstract

1,7-Dichlorooctamethyltetrasiloxane (Cl[Si(CH₃)₂O]₃Si(CH₃)₂Cl) is a pivotal linear siloxane intermediate, extensively utilized in the synthesis of advanced block copolymers and other silicone-based materials.[1] Its precise molecular structure is fundamental to the physicochemical properties of the resulting polymers. This guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of this compound. We will delve into the core principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. The narrative emphasizes a self-validating analytical workflow, where each technique provides complementary data to build an unambiguous and trustworthy structural assignment, a critical requirement for researchers in materials science and drug development.

Molecular Identity and Physicochemical Profile

1,7-Dichlorooctamethyltetrasiloxane is a clear, colorless liquid at standard conditions.[2] Its structure consists of a linear backbone of four silicon atoms linked by three oxygen atoms, with two methyl groups attached to each silicon atom and terminal chlorine atoms.

Molecular Structure

Caption: 2D structure of 1,7-Dichlorooctamethyltetrasiloxane.

Physicochemical Data Summary

The fundamental properties of this compound are crucial for selecting appropriate analytical conditions, such as solvent choice for NMR or temperature programming in gas chromatography.

| Property | Value | Source |

| Molecular Formula | C₈H₂₄Cl₂O₃Si₄ | [3] |

| Molecular Weight | 351.52 g/mol | [2][3] |

| Exact Mass | 350.0179561 Da | [4] |

| Appearance | Clear colorless liquid | [2] |

| Melting Point | -62 °C | [4] |

| Boiling Point | 222 °C (at 760 mmHg) | [1] |

| Density | 1.011 - 1.017 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.405 | [4] |

| CAS Number | 2474-02-4 | [3] |

The Integrated Analytical Workflow: A Self-Validating Approach

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For organosilicon compounds, a combination of ¹H, ¹³C, and especially ²⁹Si NMR provides a complete picture of the structure.[5]

²⁹Si NMR: Probing the Siloxane Backbone

Expertise & Experience: The ²⁹Si nucleus, although having a low natural abundance (4.7%) and a negative gyromagnetic ratio, is exceptionally sensitive to its chemical environment, with a wide chemical shift range.[6][7] This makes ²⁹Si NMR the definitive technique for characterizing the siloxane backbone. The negative gyromagnetic ratio can lead to nulling of signals due to the Nuclear Overhauser Effect (NOE) in proton-decoupled experiments. Therefore, pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT are often employed to enhance sensitivity.

Experimental Protocol:

-

Sample Preparation: Dissolve ~50-100 mg of the sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer.

-

Acquisition: Acquire a ¹H-decoupled ²⁹Si spectrum. If signal-to-noise is low, use an INEPT or DEPT pulse sequence. Reference the spectrum to an external standard like tetramethylsilane (TMS) at 0 ppm.[6]

Trustworthiness & Data Interpretation: The structure of 1,7-Dichlorooctamethyltetrasiloxane contains two distinct silicon environments:

-

Terminal Silicon (M-type): Two equivalent silicon atoms bonded to one chlorine, one oxygen, and two methyl groups (Cl-Si (CH₃)₂-O-).

-

Internal Silicon (D-type): Two equivalent silicon atoms bonded to two oxygen atoms and two methyl groups (-O-Si (CH₃)₂-O-).

This chemical non-equivalence will result in two distinct peaks in the ²⁹Si NMR spectrum, with an expected integration ratio of 1:1. The chemical shifts for these units in linear siloxanes are well-established.[8][9]

¹H and ¹³C NMR: Characterizing the Organic Substituents

Expertise & Experience: ¹H and ¹³C NMR are used to confirm the nature and environment of the methyl groups attached to the silicon atoms. Due to the high electropositivity of silicon, the protons and carbons of the methyl groups are shielded and appear at high field (low ppm values) in their respective spectra.

Experimental Protocol:

-

Sample Preparation: Same as for ²⁹Si NMR.

-

Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.

Trustworthiness & Data Interpretation:

-

¹H NMR: The 24 methyl protons are in two slightly different environments (12 on terminal silicon atoms, 12 on internal silicon atoms). This may result in two very closely spaced singlets or a single slightly broadened singlet near 0.2 ppm.[10] The total integration should correspond to 24 protons.

-

¹³C NMR: Similarly, two distinct signals for the methyl carbons are expected, or a single signal if the electronic difference is insufficient to resolve them. These peaks typically appear in the range of 1-3 ppm.

NMR Data Summary

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ²⁹Si | ~10 to 15 ppm | Singlet | Terminal Si: Cl-Si (CH₃)₂-O |

| ~ -20 to -22 ppm | Singlet | Internal Si: -O-Si (CH₃)₂-O | |

| ¹H | ~ 0.2 ppm | Singlet(s) | Si-CH ₃ |

| ¹³C | ~ 1 - 3 ppm | Singlet(s) | Si-C H₃ |

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is essential for determining the molecular weight and for gaining structural information from fragmentation patterns.[11] For a chlorinated compound like this, the isotopic distribution of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides a definitive signature in the molecular ion cluster.

Experimental Protocol:

-

Sample Introduction: Typically coupled with Gas Chromatography (GC-MS) for separation and introduction.

-

Ionization: Electron Ionization (EI) at 70 eV is standard. EI is a hard ionization technique that induces fragmentation, which is valuable for structural analysis.[11]

-

Analysis: A quadrupole or ion trap analyzer scans a mass range (e.g., m/z 40-500).

Trustworthiness & Data Interpretation:

-

Molecular Ion [M]⁺•: The molecular weight is 351.52. Due to the presence of two chlorine atoms, the molecular ion will appear as a cluster of peaks:

-

[M]⁺• (containing two ³⁵Cl): m/z ≈ 350

-

[M+2]⁺• (one ³⁵Cl, one ³⁷Cl): m/z ≈ 352

-

[M+4]⁺• (two ³⁷Cl): m/z ≈ 354 The expected intensity ratio of these peaks will be approximately 9:6:1, which is a highly reliable indicator for a dichlorinated compound.

-

-

Fragmentation Pattern: Siloxanes exhibit characteristic fragmentation. A primary loss is that of a methyl radical (•CH₃), leading to a strong [M-15]⁺ ion (m/z ≈ 335 and its isotopic variants).[12] Further fragmentation can involve cleavage of the Si-O backbone.

Caption: Plausible fragmentation pathway in EI-MS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[13] For 1,7-Dichlorooctamethyltetrasiloxane, FT-IR provides direct evidence of the siloxane backbone and the methyl-silicon units.

Experimental Protocol:

-

Sample Preparation: A drop of the neat liquid is placed on a salt (NaCl or KBr) plate or on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Trustworthiness & Data Interpretation: The spectrum is dominated by absorptions characteristic of polysiloxanes. The key is to look for a combination of bands that, taken together, confirm the proposed structure.[14]

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| ~2965 | C-H asymmetric stretch | Medium | Confirms presence of methyl (CH₃) groups. |

| ~1260 | Si-CH₃ symmetric deformation | Strong | Hallmark of a methyl group attached to silicon.[13] |

| ~1080-1020 | Si-O-Si asymmetric stretch | Very Strong, Broad | Definitive evidence of the siloxane backbone.[14][15] |

| ~800 | Si-CH₃ rock | Strong | Confirms Si-CH₃ bonding.[13] |

| ~600-450 | Si-Cl stretch | Medium | Indicates terminal Si-Cl bonds. |

The presence of the intense, broad Si-O-Si band combined with the strong Si-CH₃ bands at ~1260 cm⁻¹ and ~800 cm⁻¹ provides a unique fingerprint for a methyl-substituted polysiloxane structure.

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of 1,7-Dichlorooctamethyltetrasiloxane is definitively achieved through the synergistic application of NMR, MS, and FT-IR spectroscopy.

-

NMR provides the atomic connectivity, revealing two distinct silicon environments (terminal and internal) and confirming the methyl substitution.

-

Mass Spectrometry confirms the molecular weight and, crucially, the presence of two chlorine atoms through its characteristic isotopic pattern, while fragmentation data supports the proposed structure.

-

FT-IR offers rapid confirmation of the key functional groups: the siloxane (Si-O-Si) backbone and the methyl-silicon (Si-CH₃) units.

Each technique validates the findings of the others, creating a self-consistent and trustworthy body of evidence that unambiguously confirms the structure as Cl[Si(CH₃)₂O]₃Si(CH₃)₂Cl. This rigorous, multi-faceted approach is the cornerstone of modern chemical analysis, ensuring the quality and reliability of materials used in research and development.

References

-

1,7-Dichlorooctamethyltetrasiloxane . LookChem. [Link]

-

1,7-Dichlorooctamethyltetrasiloxane | C8H24Cl2O3Si4 | CID 75584 . PubChem. [Link]

-

Si NMR Some Practical Aspects . Pascal-Man. [Link]

-

Silicon NMR on Spinsolve benchtop spectrometers . Magritek. [Link]

-

1,7-DICHLOROOCTAMETHYLTETRASILOXANE, 92% . Gelest, Inc. [Link]

-

(29Si) Silicon NMR . University of Ottawa. [Link]

-

FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH... . ResearchGate. [Link]

-

Cyclic Versus Linear Siloxane Liquid Crystals: Phase Behavior and X-ray Diffraction Results . Taylor & Francis Online. [Link]

-

29Si NMR chemical shifts and intensities for polysiloxanes . ResearchGate. [Link]

-

NMR Spectroscopy of Organosilicon Compounds . ResearchGate. [Link]

-

mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ... . Doc Brown's Chemistry. [Link]

-

A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface . ResearchGate. [Link]

-

X-ray Characterizations of Polyethylene Polyhedral Oligomeric Silsesquioxane Copolymers . ACS Publications. [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS . Gelest, Inc. [Link]

-

X-RAY DIFFRACTION INVESTIGATION OF SILOXANES. III. STRUCTURE AND CONFIGURATION OF CYCLIC TETRA- AND PENTASILOXANES BEARING DIFFE . Zhurnal Strukturnoi Khimii. [Link]

-

Mass Spectrometric Evaluation of β-Cyclodextrins as Potential Hosts for Titanocene Dichloride . PMC - NIH. [Link]

-

IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING . Pressure Sensitive Tape Council. [Link]

-

Influence of Filler in the Form of Waste Wood Flour and Microcellulose on the Mechanical, Thermal, and Morphological Characteristics of Hierarchical Epoxy Composites . MDPI. [Link]

-

Pesticide Analysis by Mass Spectrometry . Chemistry LibreTexts. [Link]

-

Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis . MDPI. [Link]

-

Separation of Linear and Cyclic Siloxanes in Pure Silica Zeolites . PMC - NIH. [Link]

-

NMR Periodic Table: Silicon NMR . IMSERC. [Link]

-

Mass Spectrometry of Methylcyclosiloxanes, Sources of Anomalous Peaks in Gas-Liquid Chromatography . ResearchGate. [Link]

-

The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS . PubMed. [Link]

-

FT-IR spectra of silane-(a) and siloxane-treated (b) waterlogged elm samples . ResearchGate. [Link]

Sources

- 1. 1,7-DICHLOROOCTAMETHYLTETRASILOXANE, 92% - Gelest, Inc. [gelest.com]

- 2. 1,7-Dichlorooctamethyltetrasiloxane | C8H24Cl2O3Si4 | CID 75584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1,7-Dichlorooctamethyltetrasiloxane|lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pascal-man.com [pascal-man.com]

- 7. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 8. magritek.com [magritek.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,1,3,3-Tetramethyldisiloxane(3277-26-7) 1H NMR spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. gelest.com [gelest.com]

- 15. researchgate.net [researchgate.net]

reactivity of 1,7-Dichlorooctamethyltetrasiloxane with nucleophiles

An In-depth Technical Guide to the Reactivity of 1,7-Dichlorooctamethyltetrasiloxane with Nucleophiles

Authored by: A Senior Application Scientist

Abstract

1,7-Dichlorooctamethyltetrasiloxane is a foundational α,ω-difunctional oligosiloxane that serves as a critical building block in advanced polymer and materials science. Its strategic importance stems from the two terminal silicon-chlorine (Si-Cl) bonds, which are highly susceptible to nucleophilic substitution. This reactivity allows for the precise introduction of a wide array of functional groups and the synthesis of complex macromolecular architectures, including silicone block copolymers. This guide provides an in-depth exploration of the core reactivity principles governing the interactions of 1,7-dichlorooctamethyltetrasiloxane with common classes of nucleophiles. We will dissect the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the causality behind key procedural choices to empower researchers in leveraging this versatile reagent for novel material development.

Introduction: The Chemical Landscape of 1,7-Dichlorooctamethyltetrasiloxane

1,7-Dichlorooctamethyltetrasiloxane, with the chemical formula Cl[Si(CH₃)₂O]₃Si(CH₃)₂Cl, is a linear siloxane oligomer capped at both ends by reactive chlorosilyl groups.[1] Its structure combines a flexible, low-surface-energy siloxane backbone with highly electrophilic silicon centers at its termini. This unique bifunctionality makes it an invaluable intermediate for creating precisely defined siloxane-based materials.[2]

The key to its utility lies in the polar and labile Si-Cl bond. The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) renders the silicon atom highly electron-deficient and thus an excellent target for nucleophilic attack. The chloride ion is also a superb leaving group, facilitating substitution reactions under mild conditions. However, this high reactivity necessitates careful handling, as the compound reacts rapidly with atmospheric moisture.[2][3]

Table 1: Physicochemical Properties of 1,7-Dichlorooctamethyltetrasiloxane

| Property | Value | Reference(s) |

| CAS Number | 2474-02-4 | [2][4] |

| Molecular Formula | C₈H₂₄Cl₂O₃Si₄ | [2][5] |

| Molecular Weight | 351.52 g/mol | [2][4] |

| Physical State | Colorless Liquid | [1][4] |

| Density | 1.011 g/mL at 25 °C | [1][2] |

| Boiling Point | 222 °C | [1][2] |

| Melting Point | -62 °C | [1][2] |

| Refractive Index | n20/D 1.405 | [1][5] |

| Flash Point | 87 °C (188.6 °F) | [1][2] |

| Hydrolytic Sensitivity | High; reacts rapidly with water and protic solvents. | [2] |

The Mechanistic Core: Nucleophilic Substitution at Silicon (Sₙ2@Si)

While analogous to the well-known Sₙ2 reaction at a carbon center, nucleophilic substitution at silicon (Sₙ2@Si) possesses distinct characteristics. Due to the larger atomic radius of silicon and the accessibility of its d-orbitals, the silicon atom can readily accommodate a fifth ligand, leading to a more stable, five-coordinate intermediate (a trigonal bipyramidal structure), rather than the high-energy transition state seen in carbon chemistry.[6][7] This key difference lowers the activation energy and accounts for the high reactivity of chlorosilanes.

The reaction proceeds via a two-step associative mechanism:

-

Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electrophilic silicon atom, forming a pentacoordinate silicate intermediate.

-

Leaving Group Departure: The chloride ion is expelled, and the silicon center returns to a tetrahedral geometry, now bonded to the nucleophile.

This mechanism dictates that the reaction proceeds with high fidelity, making it a reliable method for chemical modification.

Figure 1: General mechanism for nucleophilic substitution at a silicon center (Sₙ2@Si).

Reactivity with Key Nucleophile Classes

The bifunctional nature of 1,7-dichlorooctamethyltetrasiloxane allows it to react at one or both ends, enabling the synthesis of telechelic polymers, block copolymers, and surface-modifying agents.

Hydrolysis: The Double-Edged Sword

The reaction with water is the most prominent and often unavoidable reaction. It underscores the compound's high hydrolytic sensitivity.[2]

-

Causality: Water acts as a nucleophile, attacking the Si-Cl bond to form a silanol (Si-OH) and releasing hydrogen chloride (HCl).[8][9] The newly formed silanol is itself nucleophilic and can attack another Si-Cl group, or two silanols can undergo condensation to form a stable siloxane (Si-O-Si) bond and water. This cascade of reactions can lead to uncontrolled polymerization or cyclization.

-

Practical Implications: This reactivity demands that all reactions be conducted under strictly anhydrous conditions using dried solvents and an inert atmosphere (e.g., nitrogen or argon).[2] Failure to do so results in complex product mixtures and reduced yield of the desired functionalized material. The release of corrosive HCl gas is a significant safety hazard.[4][8]

Figure 2: Reaction pathways for the hydrolysis of 1,7-dichlorooctamethyltetrasiloxane.

Alcoholysis: Synthesizing Alkoxy-Terminated Siloxanes

The reaction with alcohols (ROH) is a controlled method for replacing the terminal chlorine atoms with alkoxy groups (-OR), yielding functionalized siloxanes used as crosslinkers, surface modifiers, and intermediates.

-

Causality: The alcohol's oxygen atom serves as the nucleophile.[10] This reaction is reversible and also produces HCl. To drive the equilibrium towards the product, a non-nucleophilic base, such as pyridine or triethylamine, is added as an HCl scavenger.[11] The base reacts with the liberated HCl to form a salt (e.g., triethylammonium chloride), effectively removing it from the reaction mixture and preventing it from protonating the alcohol or catalyzing side reactions.

-

Experimental Choice: The choice of base is critical. A bulky tertiary amine is preferred to avoid it competing with the alcohol as a nucleophile. The reaction is typically run at low temperatures to control its exothermicity.

Aminolysis: Crafting Amino-Functional Siloxanes

Primary (RNH₂) and secondary (R₂NH) amines react readily with the Si-Cl bond to form amino-terminated siloxanes, which are essential precursors for silicone-polyurea and silicone-polyamide copolymers.

-

Causality: The nitrogen atom of the amine is a potent nucleophile.[12] Similar to alcoholysis, the reaction produces HCl. However, in this case, the amine reactant itself can serve as the HCl scavenger. This necessitates a specific stoichiometric consideration: a minimum of two moles of amine are required for every one mole of Si-Cl bonds. The first mole acts as the nucleophile, and the second neutralizes the resulting HCl.[11][13]

-

Self-Validating Protocol: Using an excess of the amine (e.g., 2.2 equivalents per Si-Cl bond) ensures both complete substitution and full neutralization of the byproduct. The resulting ammonium salt typically precipitates from nonpolar solvents, providing a visual cue for reaction progress and simplifying purification via filtration.

Figure 3: Stoichiometric roles of the amine in the aminolysis of a chlorosilane.

Experimental Protocols: A Practical Guide

Safety Notice: 1,7-Dichlorooctamethyltetrasiloxane is corrosive and reacts with moisture to produce HCl gas.[4][8] All manipulations must be performed in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (gloves, safety glasses, lab coat).

General Protocol for Alcoholysis: Synthesis of 1,7-Diethoxy-octamethyltetrasiloxane

-

System Preparation: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven at 120 °C and cooled under a stream of dry nitrogen.

-

Reagent Charging: The flask is charged with 1,7-dichlorooctamethyltetrasiloxane (e.g., 10.0 g, 28.4 mmol) and anhydrous toluene (100 mL). The solution is cooled to 0 °C in an ice bath.

-

Nucleophile Addition: A solution of absolute ethanol (3.3 g, 71.1 mmol, 2.5 equiv) and dry triethylamine (6.3 g, 62.3 mmol, 2.2 equiv) in anhydrous toluene (20 mL) is added dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Causality Check: The excess of alcohol and base ensures the reaction goes to completion. Dropwise addition at low temperature controls the exothermic reaction.

-

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature and stirred for 4 hours. A white precipitate of triethylammonium chloride will form.

-

Work-up and Purification: The precipitate is removed by filtration under nitrogen. The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude oil is purified by vacuum distillation to yield the pure 1,7-diethoxy-octamethyltetrasiloxane.

General Protocol for Polycondensation: Synthesis of a Silicone-Polyether Block Copolymer

-

System Preparation: A flame-dried, three-neck flask is set up as described in Protocol 4.1.

-

Reagent Charging: The flask is charged with a α,ω-dihydroxy-poly(ethylene glycol) (PEG, e.g., Mn = 1000 g/mol , 10.0 g, 10.0 mmol) and anhydrous toluene (150 mL). Any residual water is removed by azeotropic distillation of ~20 mL of toluene. The solution is cooled to room temperature. Dry triethylamine (2.22 g, 22.0 mmol, 2.2 equiv) is added.

-

Monomer Addition: A solution of 1,7-dichlorooctamethyltetrasiloxane (3.52 g, 10.0 mmol) in anhydrous toluene (25 mL) is added dropwise over 1 hour with vigorous stirring.

-

Causality Check: Precise 1:1 stoichiometry of the difunctional monomers is crucial for achieving high molecular weight. Azeotropic distillation ensures the diol is completely dry, preventing premature hydrolysis of the chlorosiloxane.

-

-

Polymerization: The reaction mixture is heated to 60 °C and stirred for 12-24 hours. The viscosity of the solution will increase noticeably as the polymer forms.

-

Work-up and Purification: The mixture is cooled to room temperature, and the triethylammonium chloride precipitate is filtered off. The polymer is isolated by precipitating the filtrate into a large volume of a non-solvent, such as cold hexane. The precipitated polymer is collected by filtration and dried under vacuum at 40 °C to a constant weight.

Conclusion

1,7-Dichlorooctamethyltetrasiloxane is a remarkably versatile and reactive precursor in organosilicon chemistry. Its predictable and efficient reactivity with a wide range of nucleophiles, governed by the Sₙ2@Si mechanism, allows for the rational design of new materials. A thorough understanding of the reaction mechanisms, the critical role of stoichiometry, and the absolute necessity for anhydrous conditions are paramount for harnessing its full synthetic potential. By following validated protocols and appreciating the causality behind each experimental step, researchers can confidently employ this compound to build complex molecular architectures for applications ranging from advanced elastomers and coatings to biomedical devices and personal care products.

References

-

Gelest, Inc. (n.d.). 1,7-DICHLOROOCTAMETHYLTETRASILOXANE, 92%. Gelest. Retrieved from [Link][2]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75584, 1,7-Dichlorooctamethyltetrasiloxane. PubChem. Retrieved from [Link][4]

-

LookChem. (n.d.). 1,7-Dichlorooctamethyltetrasiloxane. LookChem. Retrieved from [Link][5]

-

Nevstad, G. O., & Songstad, J. (1984). The reactivity of dichloromethane toward amines. Acta Chemica Scandinavica, Series B, 38, 469-476. Retrieved from [Link][13]

-

Chemistry LibreTexts. (2022, October 4). 4.18: Nucleophilic Substitution at Silicon. Retrieved from [Link][9]

-

Chemistry LibreTexts. (2024, September 30). 24.7: Reactions of Amines. Retrieved from [Link][12][14]

-

Chemistry LibreTexts. (2022, October 4). 17.6: Reactions of Alcohols. Retrieved from [Link][10]

-

Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link][11]

-

Barton, T. J., & Boudjouk, P. (1981). Organosilicon Chemistry: A Brief Overview. In Organosilicon Chemistry. American Chemical Society. Retrieved from [Link][6]

-

ResearchGate. (n.d.). Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier. Retrieved from [Link][7]

Sources

- 1. 1,7-Dichloro-octamethyltetrasiloxane 95 2474-02-4 [sigmaaldrich.com]

- 2. 1,7-DICHLOROOCTAMETHYLTETRASILOXANE, 92% - Gelest, Inc. [gelest.com]

- 3. 1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane | 2474-02-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 1,7-Dichlorooctamethyltetrasiloxane | C8H24Cl2O3Si4 | CID 75584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scispace.com [scispace.com]

- 14. chem.libretexts.org [chem.libretexts.org]

hydrolytic stability of 1,7-Dichlorooctamethyltetrasiloxane

An In-Depth Technical Guide to the Hydrolytic Stability of 1,7-Dichlorooctamethyltetrasiloxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dichlorooctamethyltetrasiloxane is a reactive organosilicon compound utilized as a key intermediate in the synthesis of advanced silicone-based materials and polymers. Its utility is fundamentally governed by its reactivity profile, particularly its susceptibility to hydrolysis. This technical guide provides a comprehensive examination of the . We will dissect the underlying chemical mechanisms, explore the kinetics and influencing factors, and present a robust experimental framework for its empirical assessment. The insights provided herein are intended to empower researchers to control its reactivity, optimize reaction conditions, and ensure the integrity of their synthetic pathways.

Introduction: The Dichotomy of Reactivity and Stability

In the field of advanced materials and polymer chemistry, 1,7-Dichlorooctamethyltetrasiloxane serves as a critical building block for creating well-defined siloxane block polymers.[1] Its structure, featuring a linear siloxane backbone capped with reactive chlorosilyl groups, allows for precise chemical modifications. However, this same reactivity makes the molecule inherently sensitive to water.

Hydrolytic stability is not merely a measure of degradation; it is a critical parameter that dictates the compound's storage, handling, and reaction conditions. Uncontrolled hydrolysis can lead to the formation of undesirable side products, altering the stoichiometry of reactions and compromising the structure of the final polymer. This guide is designed to move beyond a simple description of this instability, offering a deep dive into the causality of the hydrolytic process and providing the technical foundation for its control and characterization.

Core Physicochemical Characteristics

A foundational understanding of 1,7-Dichlorooctamethyltetrasiloxane begins with its physical and chemical properties, which are summarized below. These parameters influence its behavior in various solvent systems and its reactivity profile.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂₄Cl₂O₃Si₄ | [2][3][4] |

| Molecular Weight | 351.52 g/mol | [1][2] |

| CAS Number | 2474-02-4 | [2] |

| Appearance | Clear, colorless liquid | [3] |

| Density | 1.011 - 1.017 g/mL at 25 °C | [2] |

| Boiling Point | 222 °C - 246.6 °C at 760 mmHg | [2] |

| Melting Point | -62 °C | [2] |

| Refractive Index | n20/D 1.405 | [2] |

| Flash Point | 87 °C - 87.8 °C | [2][5] |

The Mechanism of Hydrolysis: A Two-Act Process

The hydrolysis of 1,7-Dichlorooctamethyltetrasiloxane is not a single event but a sequential process involving two distinct types of silicon bonds: the highly reactive terminal silicon-chlorine (Si-Cl) bonds and the more stable silicon-oxygen-silicon (Si-O-Si) bonds of the siloxane backbone.

Act I: Rapid Hydrolysis of Terminal Si-Cl Bonds

The terminal Si-Cl bonds are exceptionally labile in the presence of water. The hydrolysis is a rapid, often vigorous reaction that proceeds via nucleophilic attack by water on the silicon atom.[6] This initial step produces a silanol (Si-OH) group and hydrochloric acid (HCl).[6][7]

Si-Cl + H₂O → Si-OH + HCl

The generation of HCl is a critical self-propagating feature of this reaction. The acid produced significantly lowers the local pH, creating an environment that catalyzes the subsequent, slower hydrolysis of the siloxane backbone.[8]

Act II: Acid-Catalyzed Cleavage of the Siloxane Backbone

The Si-O-Si bonds that form the backbone of the molecule are significantly more stable than the Si-Cl bonds. However, they are susceptible to cleavage under acidic or basic conditions.[9] The HCl generated in Act I ensures an acidic environment, promoting the protonation of the siloxane oxygen, making the adjacent silicon atom more electrophilic and thus more vulnerable to nucleophilic attack by water.[10] This process can lead to the fragmentation of the tetrasiloxane chain into smaller silanol and siloxane species.

Simultaneously, the newly formed silanol groups (Si-OH) are highly reactive and can undergo condensation reactions with each other or with remaining Si-Cl groups to form new, larger siloxane chains, releasing water or HCl in the process.[8]

The overall process is a dynamic equilibrium of bond cleavage and formation, as illustrated in the diagram below.[11]

Experimental Assessment of Hydrolytic Stability

To quantify the hydrolytic stability, a controlled experiment is essential. The following protocol provides a self-validating system to monitor the disappearance of the parent compound and the formation of key byproducts.

Mandatory Visualization: Experimental Workflow

Step-by-Step Experimental Protocol

Objective: To determine the rate of hydrolysis of 1,7-Dichlorooctamethyltetrasiloxane by monitoring the consumption of the reactant and the generation of hydrochloric acid.

Materials:

-

1,7-Dichlorooctamethyltetrasiloxane (≥95% purity)[4]

-

Anhydrous Tetrahydrofuran (THF) or other suitable inert solvent

-

Deionized water, degassed

-

Standardized sodium hydroxide solution (e.g., 0.01 M)

-

Phenolphthalein or other suitable pH indicator

-

Anhydrous silylating agent (e.g., BSTFA) for quenching GC-MS samples

-

Nitrogen or Argon gas supply

-

Jacketed reaction vessel with magnetic stirrer and temperature control

-

Gas-tight syringes

Procedure:

-

System Preparation: Assemble the jacketed reaction vessel and purge thoroughly with inert gas (N₂ or Ar) to establish an anhydrous environment. This is critical to prevent premature hydrolysis before the experiment officially begins.

-

Solvent Introduction: Add a known volume of the chosen solvent system (e.g., a 90:10 THF:water mixture) to the reaction vessel. Allow the solvent to equilibrate to the desired reaction temperature (e.g., 25 °C).

-

Initiation (t=0): Using a gas-tight syringe, rapidly inject a precise amount of 1,7-Dichlorooctamethyltetrasiloxane into the stirring solvent. Start the timer immediately. The causality here is to ensure a well-defined starting point for kinetic measurements.

-

Aliquot Sampling: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a precise volume (e.g., 1.0 mL) of the reaction mixture using a separate syringe.

-

Sample Analysis - Titration:

-

Dispense the aliquot directly into a flask containing a known amount of deionized water and a few drops of phenolphthalein.

-

Immediately titrate the sample with the standardized NaOH solution until the endpoint is reached.

-

The volume of NaOH used is directly proportional to the amount of HCl generated, allowing for the calculation of the extent of Si-Cl bond hydrolysis.

-

-

Sample Analysis - GC-MS:

-

For a more detailed analysis of all species, dispense a separate aliquot into a vial containing an excess of a quenching/derivatizing agent like BSTFA. This agent reacts instantly with all active hydrogen species (like Si-OH and water), converting them into stable trimethylsilyl derivatives suitable for GC-MS analysis.

-

This step is a self-validating measure; it not only allows for the quantification of the remaining parent compound but also helps in identifying the intermediate silanol and final condensation products.

-

-

Data Processing:

-

From the titration data, calculate the concentration of HCl at each time point.

-

From the GC-MS data, determine the concentration of 1,7-Dichlorooctamethyltetrasiloxane remaining at each time point.

-

Plot the concentration of the reactant versus time. The shape of this curve will reveal the reaction order and allow for the calculation of the rate constant.

-

Data Interpretation and Implications

The experimental data will likely show a very rapid initial phase corresponding to the hydrolysis of the Si-Cl bonds, followed by a much slower secondary phase if the Si-O-Si backbone begins to cleave.

-

Rapid HCl Generation: The titration will show a swift increase in acid concentration that plateaus as the terminal chloro groups are consumed. This confirms the high reactivity of the Si-Cl bond.

-

Parent Compound Decay: The GC-MS data will show a corresponding rapid decrease in the concentration of 1,7-Dichlorooctamethyltetrasiloxane.

-

Product Formation: The GC-MS analysis after derivatization will reveal the appearance of the fully hydrolyzed α,ω-dihydroxyoctamethyltetrasiloxane and potentially other condensation or fragmentation products over time.

For professionals in drug development and materials science, these findings have direct implications:

-

Reagent Handling: The compound must be handled under strictly anhydrous conditions to maintain its integrity. Any exposure to atmospheric moisture will initiate degradation.[3][5]

-

Reaction Stoichiometry: When using this compound as a reactant, the presence of water in the reaction system must be accounted for, as it will consume the starting material and generate HCl, which can interfere with other acid-sensitive reagents or catalysts.

-

Process Control: In polymerization reactions, the rate of water or protic reactant addition can be used to control the rate of polymerization. A slow, controlled addition is necessary to prevent runaway reactions and ensure a narrow molecular weight distribution in the final polymer.

Conclusion

1,7-Dichlorooctamethyltetrasiloxane is a valuable but highly moisture-sensitive chemical intermediate. Its hydrolytic degradation is a two-stage process initiated by the rapid cleavage of its terminal Si-Cl bonds, which in turn generates an acidic environment that can promote the slower degradation of the siloxane backbone. A thorough understanding of this mechanism, coupled with rigorous experimental evaluation, is paramount for any researcher intending to use this compound. By implementing controlled, anhydrous handling techniques and carefully designed reaction protocols, its powerful reactivity can be harnessed to build complex and well-defined silicone-based architectures.

References

-

LookChem. (n.d.). 1,7-Dichlorooctamethyltetrasiloxane. Retrieved from [Link]

-

PubChem. (n.d.). 1,7-Dichlorooctamethyltetrasiloxane. National Center for Biotechnology Information. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]

-

Spinu, M. (n.d.). Hydrolysis of Silicone Polymers in Aqueous Systems. Bibliothèque et Archives Canada. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved from [Link]

-

Gelest, Inc. (n.d.). 1,7-DICHLOROOCTAMETHYLTETRASILOXANE, 92%. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Experiment 2: Preparation of a Silicone Polymer. Retrieved from [Link]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- Ducom, G., Trably, E., & Steyer, J. P. (2015). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. Environ. Sci. Pollut. Res., 22(14), 11035-11043.

Sources

- 1. 1,7-DICHLOROOCTAMETHYLTETRASILOXANE, 92% - Gelest, Inc. [gelest.com]

- 2. lookchem.com [lookchem.com]

- 3. 1,7-Dichlorooctamethyltetrasiloxane | C8H24Cl2O3Si4 | CID 75584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. nlc-bnc.ca [nlc-bnc.ca]

- 8. gelest.com [gelest.com]

- 9. researchgate.net [researchgate.net]

- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 11. gelest.com [gelest.com]

Methodological & Application

Guide to the Synthesis of Polysiloxanes via Polycondensation of 1,7-Dichlorooctamethyltetrasiloxane

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Polysiloxanes, commonly known as silicones, are a cornerstone of advanced materials science, prized for their unique combination of properties including thermal stability, biocompatibility, and low surface tension.[1] Their applications are vast, ranging from medical devices and drug delivery systems to high-performance lubricants and coatings.[1][2] This application note provides a detailed technical guide for the synthesis of linear polysiloxanes using 1,7-Dichlorooctamethyltetrasiloxane as a key difunctional monomer. This monomer serves as an excellent building block for producing well-defined silicone polymers.[3] We will explore the fundamental principles of hydrolytic polycondensation, present detailed, step-by-step laboratory protocols, and discuss essential safety considerations and polymer characterization techniques.

Part 1: Monomer Overview: Properties and Safety

A thorough understanding of the starting material is critical for successful and safe synthesis. 1,7-Dichlorooctamethyltetrasiloxane is a reactive chlorosilane that serves as the primary precursor in the protocols described herein.

Physicochemical Properties

The properties of this clear, colorless liquid are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | chloro-[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | [4] |

| CAS Number | 2474-02-4 | [4] |

| Molecular Formula | C₈H₂₄Cl₂O₃Si₄ | [3][4] |

| Molecular Weight | 351.52 g/mol | [3][4] |

| Appearance | Clear, colorless liquid | [4] |

| Density | 1.011 g/mL at 25 °C | [5] |

| Boiling Point | 222 °C | |

| Melting Point | -62 °C | [3][6] |

| Refractive Index | n20/D 1.405 | [6] |

Critical Safety and Handling

As a member of the chlorosilane family, 1,7-Dichlorooctamethyltetrasiloxane presents significant hazards that demand strict adherence to safety protocols.

Primary Hazard: The molecule's high reactivity with water and other protic substances (e.g., alcohols, atmospheric moisture) is the main concern. This reaction is highly exothermic and produces corrosive hydrogen chloride (HCl) gas.[4][7] Consequently, the compound is classified as a Toxic Inhalation Hazard (TIH) and is severely corrosive.[4][7]

GHS Hazard Statements:

Personal Protective Equipment (PPE) and Handling:

| Precaution | Specification | Rationale |

| Ventilation | Operate exclusively within a certified chemical fume hood with good airflow. | To prevent inhalation of corrosive HCl vapors that are evolved upon exposure to moisture.[8][9] |

| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive liquid and exposure to HCl gas.[5] |

| Hand Protection | Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents severe skin burns upon direct contact.[5][8] |

| Body Protection | Flame-retardant lab coat and closed-toe shoes. | Provides a barrier against accidental spills.[8] |

| Handling | Use oven-dried glassware and conduct all transfers under an inert atmosphere (e.g., Nitrogen or Argon). | To prevent premature and uncontrolled reaction with atmospheric moisture.[3] |

First Aid Measures:

| Exposure | Action |

| Skin Contact | Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][7] |

| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][7] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][7] |

Part 2: The Chemistry of Polycondensation

The synthesis of high molecular weight polysiloxanes from 1,7-Dichlorooctamethyltetrasiloxane is primarily achieved through hydrolytic polycondensation. This is a two-step process where the terminal chloro groups are first converted to hydroxyl groups (silanols), which then condense to form the siloxane backbone.

-

Hydrolysis: The silicon-chlorine (Si-Cl) bond is readily attacked by water, leading to the formation of a silanol (Si-OH) group and hydrogen chloride.

Cl-Si(...) + H₂O → HO-Si(...) + HCl

-

Condensation: The newly formed silanols are highly reactive and will condense with each other to form a stable silicon-oxygen-silicon (Si-O-Si) bond, which is the repeating unit of the polymer backbone. This step releases a molecule of water.

(...)Si-OH + HO-Si(...) → (...)Si-O-Si(...) + H₂O

To control this process and achieve high molecular weights, the reaction is typically performed in an anhydrous organic solvent with the slow, stoichiometric addition of water. An HCl scavenger, such as a tertiary amine (e.g., pyridine or triethylamine), is crucial. It neutralizes the generated HCl, preventing acid-catalyzed side reactions and driving the condensation equilibrium forward.

Caption: Mechanism of Hydrolytic Polycondensation.

Part 3: Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers. All operations must be performed in a fume hood using appropriate PPE.

Protocol 1: Synthesis of α,ω-Dihydroxy Polydimethylsiloxane

This protocol details the controlled hydrolysis and polycondensation of 1,7-Dichlorooctamethyltetrasiloxane to produce a silanol-terminated linear polysiloxane.

Materials & Equipment:

-

1,7-Dichlorooctamethyltetrasiloxane (≥95%)

-

Anhydrous Toluene

-

Anhydrous Pyridine

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Methanol

-

Three-neck round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Addition funnel, oven-dried

-

Inert gas supply (Nitrogen or Argon)

-

Septa and needles/syringes

-

Rotary evaporator

Workflow Diagram:

Caption: Experimental workflow for polysiloxane synthesis.

Step-by-Step Procedure:

-

System Preparation: Assemble a 250 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a rubber septum. Dry the entire apparatus in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of dry nitrogen or argon. Maintain a positive inert gas pressure throughout the reaction.

-

Reagent Charging: Through the septum, use a syringe to add 1,7-Dichlorooctamethyltetrasiloxane (e.g., 10.0 g, 28.4 mmol) and 100 mL of anhydrous toluene to the reaction flask. Begin stirring to ensure the solution is homogenous.

-

Addition of HCl Scavenger: Add anhydrous pyridine (e.g., 4.9 g, 5.0 mL, 62.5 mmol; a ~10% molar excess relative to chlorine atoms) to the reaction flask via syringe.

-

Preparation of Hydrolysis Solution: In a separate dry flask, prepare a solution of deionized water (0.51 g, 28.4 mmol; stoichiometric amount) in 20 mL of anhydrous toluene. Transfer this solution to a dry addition funnel attached to the reaction flask.

-